molecular formula C17H18N4O5S B611234 3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione CAS No. 2093393-05-4

3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione

Cat. No. B611234
M. Wt: 390.414
InChI Key: MCGQDULPSMRNTM-UHFFFAOYSA-N
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Description

This compound, also known as TC13172 , has a molecular formula of C17H16N4O5S . It is a mixed Lineage Kinase Domain-Like protein (MLKL) inhibitor with single nanomolar potency.


Molecular Structure Analysis

The compound has a molecular weight of 388.4 g/mol . Its IUPAC name is 3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.4 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound also has three rotatable bonds . Its XLogP3-AA value, which predicts its lipophilicity, is 0.7 .

Scientific Research Applications

Enzyme Inhibition and Selectivity

  • A series of derivatives, including those structurally related to 3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione, have been synthesized and evaluated for their ability to selectively inhibit human heart chymase. These compounds have demonstrated selective activity against this enzyme, which is significant for potential therapeutic applications (Niwata et al., 1997).

Antimicrobial Properties

  • Another area of research interest is the antimicrobial activity of compounds similar to the target compound. For example, studies on 1,3-dione derivatives and their metal complexes have indicated moderate to excellent antimicrobial activity against a range of bacteria and fungi, suggesting the potential for developing new antimicrobial drugs (Sampal et al., 2018).

Anti-inflammatory Effects

  • Research has also explored the anti-inflammatory activities of certain derivatives. For instance, some compounds isolated from natural sources, structurally related to the compound of interest, have shown immunomodulatory potential and anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008).

Synthesis and Structural Analysis

  • The synthesis and structural characterization of related compounds have been a significant focus, providing insights into the molecular structure, which is crucial for understanding their biological activities and potential applications in various fields, such as medicinal chemistry (Barakat et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-19-13-14(18-16(19)27(3,25)26)21(17(24)20(2)15(13)23)9-5-7-11-6-4-8-12(22)10-11/h4,6,8,10,22H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQLCNOQWGSELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)CC#CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione

CAS RN

2093393-05-4
Record name 3-[3-(3-hydroxyphenyl)prop-2-yn-1-yl]-8-methanesulfonyl-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
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3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
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3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
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3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
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3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
Reactant of Route 6
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3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione

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